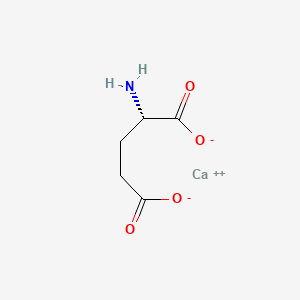
Calcium L-glutamate
Descripción general
Descripción
Calcium L-glutamate is a compound formed by the combination of calcium ions and L-glutamate, an amino acid. It is known for its role as a flavor enhancer and is often used in the food industry. L-glutamate is a key neurotransmitter in the brain, playing a crucial role in normal brain function and various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium L-glutamate can be synthesized by reacting calcium carbonate with two molar equivalents of glutamic acid. The reaction produces this compound, water, and carbon dioxide :
CaCO3+2HOOC(CH2)2CH(NH2)COOH→Ca(OOC(CH2)2CH(NH3)COO)2+H2O+CO2
Industrial Production Methods
In industrial settings, this compound is produced by dissolving glutamic acid in water, followed by the addition of calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium L-glutamate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-glutamate can be converted to other compounds such as α-ketoglutarate.
Reduction: L-glutamate can be reduced to form glutamine.
Substitution: L-glutamate can participate in substitution reactions, where its amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products
Oxidation: α-ketoglutarate.
Reduction: Glutamine.
Substitution: Various substituted glutamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium L-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in neurotransmission and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a dietary supplement.
Industry: Used as a flavor enhancer in the food industry and as a component in nutritional supplements
Mecanismo De Acción
Calcium L-glutamate exerts its effects through several mechanisms:
Neurotransmission: L-glutamate acts as an excitatory neurotransmitter by binding to glutamate receptors on neurons, leading to the influx of calcium ions and subsequent neuronal activation.
Calcium Signaling: The calcium ions in this compound play a role in intracellular signaling pathways, influencing various cellular processes.
Comparación Con Compuestos Similares
Calcium L-glutamate can be compared with other similar compounds such as:
Sodium L-glutamate:
Magnesium L-glutamate: Similar to this compound but contains magnesium ions instead of calcium.
Potassium L-glutamate: Contains potassium ions and is used in similar applications as this compound.
Uniqueness
This compound is unique due to its combination of calcium ions and L-glutamate, providing both the benefits of calcium supplementation and the functional properties of L-glutamate .
Propiedades
IUPAC Name |
(2S)-2-amino-5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-VKHMYHEASA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NO4- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11070-68-1, 7528-09-8 | |
| Record name | Glutamate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11070-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, calcium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-GLUTAMIC ACID, ION(1-) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0V4V954NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


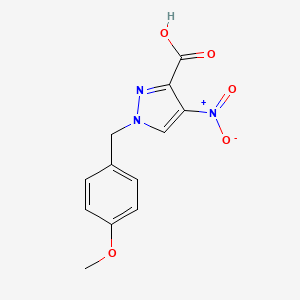
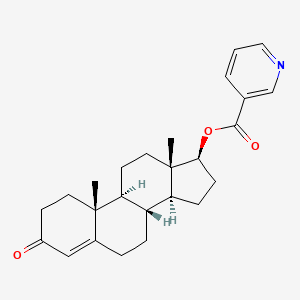
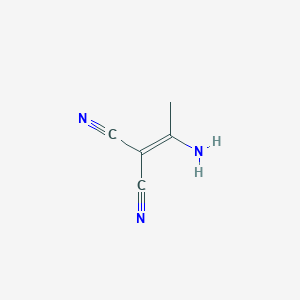
![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)
![3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B8731736.png)




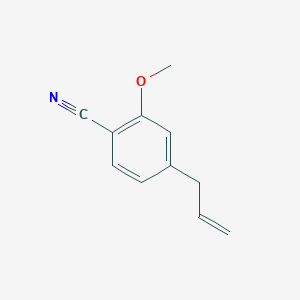

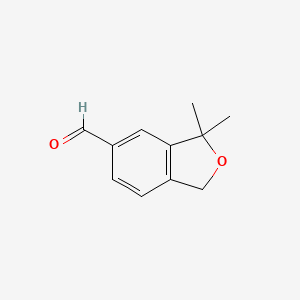

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8731828.png)
